N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline
Overview
Description
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a unique structure that combines the carbazole moiety with an aniline derivative, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline typically involves the condensation reaction between 9-ethylcarbazole-3-carbaldehyde and N-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole and aniline moieties.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for potential use in drug development, particularly for its biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethylcarbazole-3-carbaldehyde
- N-methylaniline
Uniqueness
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline is unique due to its combination of the carbazole and aniline moieties, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specific applications in organic electronics and pharmaceuticals, where such properties are highly desirable.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUHIZLHNDFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203966 | |
Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75232-44-9 | |
Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75232-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylcarbazole-3-carbaldehyde (phenylmethylhydrazone) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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